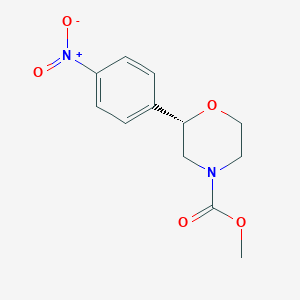
Trichothec-9-en-4-one, 12,13-epoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-en-4-one, 12,13-epoxy- typically involves the use of sesquiterpenoid precursors. One common method includes the epoxidation of trichothecene derivatives under controlled conditions . The reaction conditions often involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of Trichothec-9-en-4-one, 12,13-epoxy- is generally achieved through fermentation processes using fungal strains that naturally produce this compound . The fermentation is carried out in bioreactors under optimized conditions to maximize yield. The compound is then extracted and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Trichothec-9-en-4-one, 12,13-epoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deoxygenated products.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, deoxygenated, and substituted derivatives of Trichothec-9-en-4-one, 12,13-epoxy- .
Applications De Recherche Scientifique
Trichothec-9-en-4-one, 12,13-epoxy- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene biosynthesis and chemical reactivity.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Studied for its cytotoxic effects on cancer cells and potential use in cancer therapy.
Industry: Utilized in the development of antifungal agents and preservatives.
Mécanisme D'action
The mechanism of action of Trichothec-9-en-4-one, 12,13-epoxy- involves the inhibition of protein synthesis by binding to the ribosomal peptidyl transferase center . This binding disrupts the elongation phase of translation, leading to cell death . The compound also induces oxidative stress and apoptosis in target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxynivalenol: Another trichothecene mycotoxin with similar biological activities.
T-2 Toxin: Known for its potent cytotoxic effects.
Nivalenol: Exhibits antifungal and antibacterial properties.
Uniqueness
Trichothec-9-en-4-one, 12,13-epoxy- is unique due to its specific structural features, such as the 12,13-epoxy ring and the presence of hydroxyl groups at specific positions . These features contribute to its distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
2077-58-9 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(1R,2R,7R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H20O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,11-12H,4-5,7-8H2,1-3H3/t11-,12?,13+,14-,15?/m1/s1 |
Clé InChI |
FEPADRJMTLDXMD-NSWUILHUSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1)([C@]3(C(=O)CC(C34CO4)O2)C)C |
SMILES canonique |
CC1=CC2C(CC1)(C3(C(=O)CC(C34CO4)O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


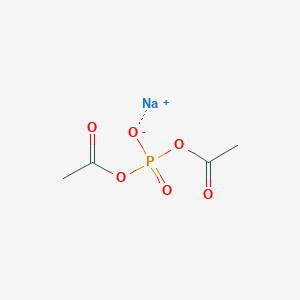

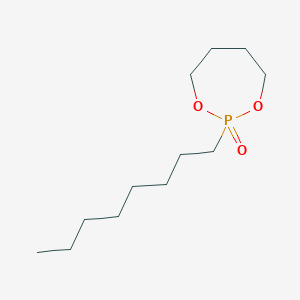
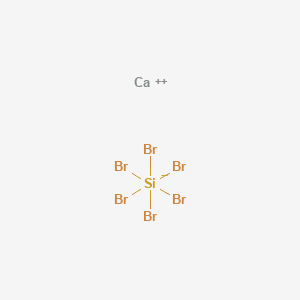
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
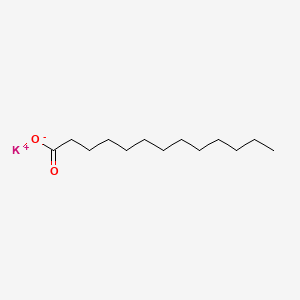
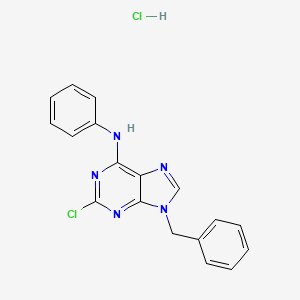
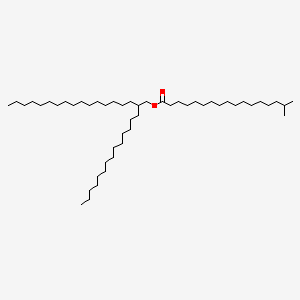
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
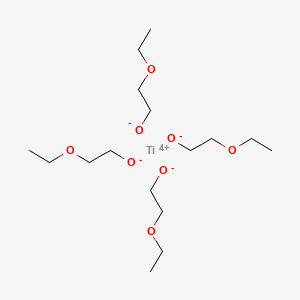
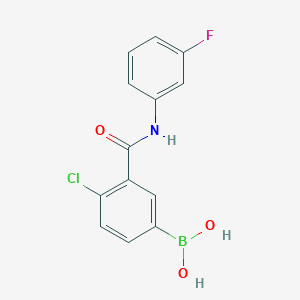
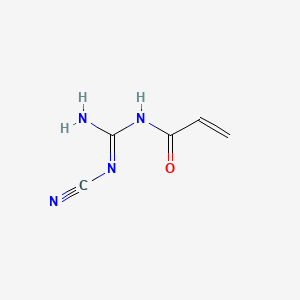
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
